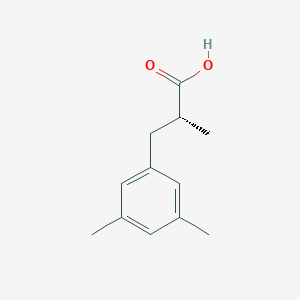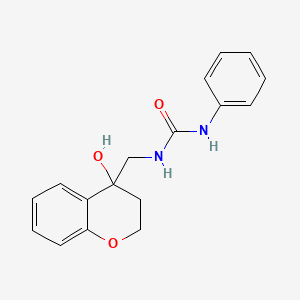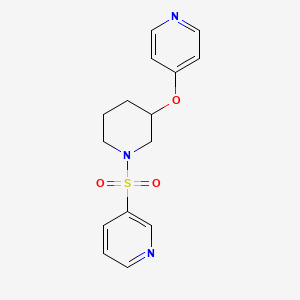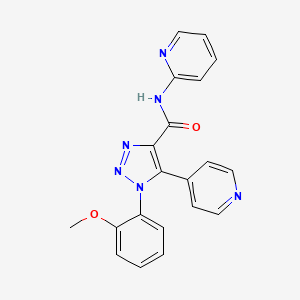
N-(3-(1H-pyrazol-1-yl)propyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound's synthesis involves bioisosteric replacement of indazole rings, frequently associated with synthetic cannabinoids, with a pyrazole ring system. This method was used in the synthesis of a related compound, 3,5-AB-CHMFUPPYCA, highlighting the versatility and innovation in synthetic approaches for such compounds (McLaughlin et al., 2016).
Characterization of Novel Derivatives : Novel benzamide-based 5-aminopyrazoles and their corresponding derivatives were synthesized, showcasing the potential for creating diverse molecular structures with potentially varied biological activities. This approach reflects the adaptability in synthesizing and characterizing derivatives of the parent compound for various applications (Hebishy et al., 2020).
Biological Activity and Pharmacological Potential
Antiviral Activity : Compounds structurally related to the parent compound have shown promise in antiviral applications, particularly against the H5N1 avian influenza virus. This indicates potential routes for the development of antiviral agents using similar molecular frameworks (Flefel et al., 2012).
Antimicrobial and Antifungal Properties : The structural relatives of the compound have been shown to possess significant antimicrobial and antifungal activities, suggesting its potential application in developing new antimicrobial agents (Pervaram et al., 2017); (Du et al., 2015).
Anticancer Potential : Related compounds have exhibited cytotoxic effects against various cancer cell lines, indicating the potential utility of the compound in cancer research and therapy development (Kelly et al., 2007).
Chemical Properties and Applications
Fluorescent Dyes and Sensors : Derivatives of the compound have been used in the synthesis of fluorescent dyes, demonstrating its utility in developing novel chemical sensors and imaging agents (Witalewska et al., 2019).
Molecular Docking and Drug Design : The compound's derivatives have been used in molecular docking studies, suggesting its utility in the field of drug design and pharmaceutical research (Fedotov et al., 2022).
Structural Diversity for Biological Targeting : The ability to synthesize various derivatives and analogs of the compound allows for the exploration of different biological targets, enhancing its applicability in diverse biomedical research areas.
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2/c18-14-6-2-1-5-13(14)16(25)12-24-11-15(21-22-24)17(26)19-7-3-9-23-10-4-8-20-23/h1-2,4-6,8,10-11,16,25H,3,7,9,12H2,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKGAXOLNOFXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NCCCN3C=CC=N3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-1-yl)propyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)





![ethyl 3-methyl-1-(4-methylphenyl)-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2466927.png)
![(4-Methyl-3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2466932.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2466935.png)


![1-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466941.png)
![8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B2466944.png)